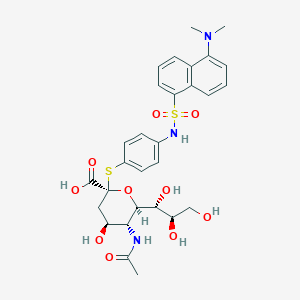
6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the thiazoloquinoline family and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is not fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been shown to activate the JNK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, limitations of using this compound include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine. These include:
1. Further studies on the mechanism of action of this compound.
2. Studies to determine the potential side effects of this compound.
3. Studies to optimize the synthesis method for this compound.
4. Studies to determine the potential therapeutic applications of this compound in various diseases.
5. Studies to develop analogs of this compound with improved pharmacological properties.
6. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine is a chemical compound that has potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory and anti-tumor properties. While the mechanism of action of this compound is not fully understood, studies have shown that it can modulate various signaling pathways in cells. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Research has shown that 6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine has potential therapeutic applications. This compound has been studied for its anti-inflammatory and anti-tumor properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
153260-23-2 |
|---|---|
Produktname |
6-Methyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine |
Molekularformel |
C11H15N3S |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13) |
InChI-Schlüssel |
XFJSSDHKIXXJLM-UHFFFAOYSA-N |
SMILES |
CN1CCC=C2C1CCC3=C2N=C(S3)N |
Kanonische SMILES |
CN1CCC=C2C1CCC3=C2N=C(S3)N |
Andere CAS-Nummern |
153260-23-2 |
Synonyme |
4,5,5a,6,7,8-hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine PD 128483 PD-128483 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)



![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)

![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)


